molecular formula C15H8O5 B14624872 2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- CAS No. 56594-55-9

2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-

Cat. No.: B14624872
CAS No.: 56594-55-9
M. Wt: 268.22 g/mol
InChI Key: ZFXVFSSBPQWKNG-UHFFFAOYSA-N
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Description

2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- is an organic compound belonging to the anthraquinone class. This compound is known for its distinctive structure, which includes an anthracene backbone with aldehyde and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method includes the use of chromium trioxide as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which can have different functional groups depending on the specific reaction conditions .

Scientific Research Applications

2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules. It can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenecarboxaldehyde: Similar structure but lacks the hydroxyl groups.

    9,10-Anthracenedicarboxylic acid: Contains carboxylic acid groups instead of aldehyde and hydroxyl groups.

    9,10-Dihydroxyanthracene: Lacks the aldehyde group and has only hydroxyl groups.

Uniqueness

2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

56594-55-9

Molecular Formula

C15H8O5

Molecular Weight

268.22 g/mol

IUPAC Name

1,4-dihydroxy-9,10-dioxoanthracene-2-carbaldehyde

InChI

InChI=1S/C15H8O5/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-6,17-18H

InChI Key

ZFXVFSSBPQWKNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)C=O)O

Origin of Product

United States

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